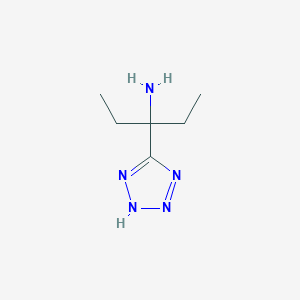

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine

Description

Properties

IUPAC Name |

3-(2H-tetrazol-5-yl)pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5/c1-3-6(7,4-2)5-8-10-11-9-5/h3-4,7H2,1-2H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOGQGNIIXHJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=NNN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions and Yields:

| Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| C–H Deprotonation | Turbo Grignard reagent (e.g., iPrMgCl·LiCl), THF, −60 °C | Formation of metalated tetrazole intermediate | High stability (t1/2=3 h at −20 °C) |

| Electrophilic Quench | Aldehydes, ketones, Weinreb amides | Introduction of pentan-3-amine precursor side chain | Subsequent deprotection yields target compound |

This method requires starting from a halogenated tetrazole derivative (e.g., 2-bromotetrazole) and N-protection (e.g., p-methoxybenzyl group) to facilitate selective metalation and increase intermediate stability.

Alternative Synthetic Routes

Although direct literature on the exact synthesis of this compound is limited, related synthetic approaches for tetrazole derivatives and amine-substituted tetrazoles provide insights:

- Cyclization of Aminoguanidine with Suitable Precursors: The formation of tetrazole rings often involves the reaction of aminoguanidine or sodium azide with nitrile or orthoformate derivatives. For example, the reaction of p-methoxybenzyl amine with triethyl orthoformate and sodium azide yields N-PMB-protected tetrazoles, which can be further functionalized.

- Nucleophilic Opening and Recyclization: Related compounds such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides are synthesized via nucleophilic ring opening of succinimides followed by ring closure under microwave irradiation, suggesting potential analogous methods for tetrazole derivatives.

Experimental Data Summary

| Parameter | Value/Condition | Comments |

|---|---|---|

| Metalation temperature | −60 °C | Ensures selective C–H deprotonation with minimal side reactions |

| Solvent | Tetrahydrofuran (THF) | Commonly used for Grignard reactions |

| Protection group | p-Methoxybenzyl (PMB) | Enhances stability of tetrazole intermediate |

| Stability of intermediate | t1/2 = 3 h at −20 °C | Allows for sufficient reaction time with electrophiles |

| Deprotection | Acidic or reductive conditions | Removes PMB to yield free tetrazole |

Physicochemical Properties Relevant to Synthesis

Understanding the compound's properties aids in optimizing synthesis and purification:

| Property | Value | Implication |

|---|---|---|

| Molecular Weight | 99.09 g/mol | Low molecular weight facilitates handling |

| Solubility | Very soluble (up to 242 mg/ml in water) | Enables aqueous workups and purification |

| Log P (octanol/water) | Approximately −0.56 (consensus) | Indicates hydrophilic character, affecting extraction methods |

| Stability | Sensitive to strong acids and bases | Requires mild conditions for amine and tetrazole integrity |

Summary of Preparation Methodology

| Step | Description | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Synthesis of N-protected tetrazole | p-Methoxybenzyl amine, triethyl orthoformate, sodium azide | Literature procedure, mild heating | N-PMB-protected tetrazole intermediate |

| 2 | C–H deprotonation to metalated intermediate | Turbo Grignard reagent (iPrMgCl·LiCl) | THF, −60 °C | Organomagnesium tetrazole intermediate |

| 3 | Electrophilic substitution | Aldehydes, ketones, Weinreb amides | Low temperature, controlled addition | Introduction of pentan-3-amine side chain precursor |

| 4 | Deprotection | Acidic or reductive conditions | Room temperature or mild heating | Free this compound |

This synthetic approach is currently the most robust and well-documented for the preparation of this compound, combining selective metalation of the tetrazole ring and subsequent electrophilic substitution to introduce the amine-containing side chain.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the tetrazole ring or the amine group.

Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

Biochemical Applications

Enzyme Interactions : The compound has been shown to interact with various enzymes involved in nitrogen metabolism, including nitrogenase and nitrate reductase. These interactions are crucial for processes like nitrogen fixation and assimilation, which are vital for plant growth and soil health .

Cellular Effects : Research indicates that this compound can modulate key cellular processes such as apoptosis and stress responses. It influences gene expression by interacting with transcription factors, thereby affecting metabolic pathways critical for cell survival and function.

Pharmacological Applications

The potential pharmacological applications of this compound are notable:

Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its ability to disrupt microbial cellular processes could be leveraged in therapeutic contexts.

Drug Design : The tetrazole moiety is often utilized in drug design due to its ability to enhance the bioavailability and efficacy of pharmaceutical compounds. This compound's structure can be modified to develop novel therapeutics targeting specific diseases.

Case Study 1: Nitrogen Fixation Enhancement

In a study examining the effects of various nitrogen-fixing agents on crop yield, researchers incorporated this compound into the soil. The results indicated a significant increase in nitrogen availability and improved plant growth compared to control groups. This highlights the compound's potential as a biofertilizer.

Case Study 2: Antimicrobial Efficacy

A research team evaluated the antimicrobial properties of this compound against several bacterial strains. The study found that this compound inhibited bacterial growth at low concentrations. This suggests its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism by which 3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Heterocycle Acidity : Tetrazoles (pKa ~4–5) are more acidic than oxadiazoles (pKa ~8–10), influencing solubility and metal coordination .

Functional Group Positioning: The central tertiary amine in the target compound may act as a hydrogen-bond donor/acceptor, contrasting with primary amines in oxadiazole derivatives or aromatic amines in pyridine analogs .

Physicochemical and Crystallographic Properties

- Hydrogen-Bonding Networks: Bis-tetrazole derivatives (e.g., ) form 3D networks via N–H⋯O/N interactions. The pentan-3-amine’s tertiary amine may reduce hydrogen-bonding capacity compared to primary amines or hydroxyl groups in phenylmethanol analogs .

- Crystallinity: Guanidinium-tetrazole salts () crystallize in monoclinic systems (space group P21/c), while biphenyl-tetrazole drugs () adopt conformations favoring hydrophobic interactions. The target compound’s crystallinity remains uncharacterized but may resemble flexible aliphatic amines.

Biological Activity

3-(1H-1,2,3,4-tetrazol-5-yl)pentan-3-amine is an organic compound characterized by a tetrazole ring structure. This compound has garnered attention due to its potential biological activities and applications in various fields, including biochemistry, pharmacology, and material science. The following sections provide a detailed overview of its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is C6H13N5. The presence of the tetrazole ring contributes significantly to its chemical reactivity and biological interactions.

| Property | Details |

|---|---|

| IUPAC Name | 3-(2H-tetrazol-5-yl)pentan-3-amine |

| Molecular Weight | 155.20 g/mol |

| InChI Key | XXOGQGNIIXHJTD-UHFFFAOYSA-N |

| Solubility | Soluble in water and polar solvents |

Enzyme Interaction

Research indicates that this compound interacts with various enzymes involved in nitrogen metabolism. Notably, it has been shown to affect the activity of nitrogenase and nitrate reductase, which are crucial for nitrogen fixation and assimilation processes in biological systems.

Cell Signaling and Gene Expression

The compound has been observed to modulate cell signaling pathways related to stress responses and apoptosis. It influences gene expression through interactions with transcription factors and regulatory proteins. This modulation can lead to altered cellular metabolism by affecting key metabolic enzymes.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of similar tetrazole derivatives on cancer cell lines. While specific data on this compound is limited, compounds with similar structures have shown significant cytotoxicity against HeLa cells with IC50 values ranging from 10 μM to over 100 μM . This suggests a potential for anticancer activity that warrants further investigation.

Antimicrobial Properties

There is ongoing research into the antimicrobial properties of tetrazole-containing compounds. Preliminary findings suggest that these compounds may exhibit activity against various bacterial strains, although specific studies on this compound are yet to be published.

Study on Enzyme Inhibition

A study exploring the inhibition of α-glucosidase by related compounds found significant inhibitory effects at concentrations comparable to known inhibitors. This suggests that this compound may also possess similar inhibitory capabilities .

Molecular Docking Studies

Molecular docking studies have been conducted on tetrazole derivatives to understand their binding modes with various biological targets. These studies provide insights into the structure–activity relationships (SAR) that could guide future drug development efforts involving this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.